![molecular formula C14H17NO3 B1414765 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid CAS No. 1021245-39-5](/img/structure/B1414765.png)
3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid
Overview
Description
3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, features an indole core with a propanoic acid side chain and a methoxyethyl substituent, making it a unique structure with potential biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The methoxyethyl group can be introduced through alkylation reactions, and the propanoic acid side chain can be added via standard carboxylation techniques .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce dihydroindole compounds .
Scientific Research Applications
Chemistry
This compound serves as a building block in the synthesis of more complex indole derivatives. Its structural features allow for various chemical modifications, leading to the development of new compounds with desirable properties.
Biology
Research indicates that 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid exhibits several biological activities , including:
- Anticancer : Studies suggest it may inhibit cancer cell proliferation.
- Antimicrobial : Potential effectiveness against various pathogens has been noted.
- Anti-inflammatory : It may reduce inflammation through modulation of inflammatory pathways.
Medicine
The compound is being investigated for its therapeutic potential in treating diseases such as:
- Neurodegenerative diseases : It shows promise in protecting neuronal cells from oxidative stress and amyloid-beta toxicity, which are critical factors in Alzheimer's disease.
- Parkinson's disease : Research indicates it may protect dopaminergic neurons from degeneration.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties for innovative solutions.
The compound's ability to scavenge free radicals and inhibit oxidative stress is central to its biological activity. Key mechanisms include:
- Neuroprotection : It protects neuronal cells from damage induced by amyloid-beta peptides, preventing reactive oxygen species (ROS) damage.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
Alzheimer's Disease Models
In transgenic mouse models of Alzheimer's disease, administration of this compound resulted in:
- Decreased levels of amyloid-beta plaques.
- Improved memory performance on behavioral tests, suggesting a protective role against cognitive decline.
Parkinson's Disease Models
Research on Parkinson's disease models demonstrated that this compound:
- Exhibited protective effects against dopaminergic neuron degeneration.
- Showed anti-inflammatory properties that contribute to neuroprotection.
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Study Focus | Model Type | Key Findings |
---|---|---|
Alzheimer's Disease | Transgenic Mice | Reduced Aβ plaques; improved memory performance |
Parkinson's Disease | Animal Models | Protection against dopaminergic neuron degeneration |
Mechanism of Action
The mechanism of action of 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid involves its interaction with various molecular targets and pathways. The indole core can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The methoxyethyl and propanoic acid groups can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different substituents.
Indole-3-propionic acid: Similar structure but lacks the methoxyethyl group.
Indole-3-butyric acid: Another plant hormone with a longer side chain.
Uniqueness
3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid is unique due to its specific substituents, which can impart distinct biological and chemical properties. The methoxyethyl group, in particular, can enhance the compound’s solubility and bioavailability, making it a valuable compound for various applications .
Biological Activity
3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid is a compound of interest due to its potential neuroprotective and antioxidant properties. This indole derivative is part of a broader class of compounds derived from tryptophan, which have been shown to exhibit various biological activities, including neuroprotection against oxidative stress and modulation of inflammatory pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress. Key mechanisms include:
- Neuroprotection : The compound has demonstrated the ability to protect neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. It prevents reactive oxygen species (ROS) damage and subsequent cell death in various cell lines, including SK-N-SH neuroblastoma cells and primary rat hippocampal neurons .
- Antioxidant Activity : Similar to other indole derivatives, this compound exhibits significant antioxidant properties. It can inhibit lipid peroxidation and reduce the generation of superoxide anions, thereby protecting cellular integrity under oxidative stress conditions .
- MAO-B Inhibition : The compound has been evaluated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative disorders. Inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters such as dopamine .
Research Findings
Recent studies have provided insights into the efficacy and mechanisms underlying the biological activity of this compound:
- Neuroprotective Effects : In vitro studies have shown that this compound significantly reduces neuronal cell death in models of oxidative stress. For instance, it has been reported to prevent Aβ-induced toxicity in neuronal cultures .
- Antioxidant Properties : The compound's antioxidant capacity has been compared favorably against established antioxidants like melatonin. It effectively scavenges free radicals without generating harmful pro-oxidants .
- In Vivo Studies : Animal models have indicated that derivatives of this compound can improve cognitive function and reduce neuroinflammation in conditions mimicking Alzheimer's disease .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Alzheimer's Disease Models : In a study involving transgenic mouse models for Alzheimer's, administration of the compound resulted in decreased levels of Aβ plaques and improved memory performance on behavioral tests. These findings suggest a protective role against cognitive decline associated with neurodegenerative diseases .
- Parkinson's Disease Models : Research has also explored the effects of this compound in models of Parkinson's disease, where it exhibited protective effects against dopaminergic neuron degeneration through its anti-inflammatory properties .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
3-[1-(2-methoxyethyl)indol-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-9-8-15-10-11(6-7-14(16)17)12-4-2-3-5-13(12)15/h2-5,10H,6-9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFYRADJLCLMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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